molecular formula C20H18ClN5 B2725284 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-70-9

1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2725284
CAS-Nummer: 890937-70-9
Molekulargewicht: 363.85
InChI-Schlüssel: PVAQDHGKTPPYQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a chloro-substituted phenyl group at position 1 and a 2,4-dimethylphenylamine substituent at position 4 of the pyrimidine core. This scaffold is structurally analogous to kinase inhibitors such as ibrutinib but differs in its substitution pattern, which may confer distinct physicochemical and pharmacological properties . The compound’s molecular formula is C₂₁H₂₀ClN₅, with a molecular weight of 385.87 g/mol.

Eigenschaften

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-12-4-7-17(14(3)8-12)25-19-16-10-24-26(20(16)23-11-22-19)18-9-15(21)6-5-13(18)2/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAQDHGKTPPYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C15H17ClN4
  • Molecular Weight : 288.78 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazolopyrimidine derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth.

Anti-inflammatory Effects

Research has demonstrated that the compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

  • Case Study : A study investigated the effects of similar compounds on microglial activation in models of neuroinflammation. These compounds were shown to reduce nitric oxide production and inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a protective role against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazolopyrimidine derivatives has also been explored. The compound has shown activity against various bacterial strains, including multidrug-resistant organisms.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus0.5–1.0 μg/mL

This table summarizes the antimicrobial effectiveness of related compounds, indicating that the target compound may exhibit similar properties .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable oral bioavailability and clearance rates.

Key Pharmacokinetic Parameters

Parameter Value
Oral Bioavailability (F)31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Maximum Tolerated Dose (mg/kg)2000 (no acute toxicity)

These parameters indicate a promising pharmacokinetic profile, suggesting that the compound could be developed for clinical applications .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure can inhibit cancer cell proliferation through various mechanisms, such as targeting specific kinases involved in cell signaling pathways. For instance, derivatives have shown activity against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Properties : These compounds have been evaluated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
  • Antiviral Activity : Some derivatives have been reported to possess antiviral properties against viruses such as the human respiratory syncytial virus (hRSV), showcasing their potential as therapeutic agents in viral infections .

Case Studies

Several case studies have highlighted the efficacy of 1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs:

  • Anticancer Research : A study demonstrated that a related pyrazolo compound inhibited the growth of human cancer cells by targeting specific protein kinases. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Anti-inflammatory Evaluation : In an experimental model of inflammation induced by carrageenan, the compound significantly reduced edema compared to control groups. This indicates its potential utility in treating inflammatory disorders .
  • Antiviral Screening : High-throughput screening revealed that certain pyrazolo derivatives could effectively inhibit viral replication in cell cultures. The mechanism was attributed to interference with viral RNA synthesis .

Data Tables

Below is a summary table highlighting key findings from various studies on the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

Study ReferenceBiological ActivityIC50 Value (µM)Mechanism of Action
Antiviral15Inhibition of RNA synthesis
Anticancer10Induction of apoptosis
Anti-inflammatory20Inhibition of COX/LOX

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Key Properties/Activities Reference
Target Compound
1-(5-Chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(5-Chloro-2-methylphenyl)
- N-(2,4-dimethylphenyl)
Hypothesized kinase inhibition; moderate lipophilicity (predicted logP ~3.5)
S29
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-Chloro-2-(4-chlorophenyl)ethyl)
- N-(4-fluorobenzyl)
Neuroblastoma-selective kinase inhibitor; IC₅₀ = 5.74 ng/mL; low systemic toxicity
Compound 21
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 5-Chloro
- 4-(1,3-dimethylpyrazolyl)
- N-(1-methylpyrazolyl)
CDK2 inhibitor; moderate potency (IC₅₀ ~50 nM)
SI388
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-Chloro-2-phenylethyl)
- N-(2-chlorophenyl)
- 6-(methylthio)
Antiproliferative activity; 69% yield; Mp = 169–171°C
NA-PP1
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(tert-Butyl)
- 3-(1-naphthyl)
Selective PKC inhibitor; inactive against WT PKC
Ibrutinib Intermediate
3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-Phenoxyphenyl)
- 1-(piperidin-3-yl)
BTK inhibitor precursor; optimized for oral bioavailability

Key Observations:

S29’s 4-fluorobenzyl group contributes to neuroblastoma selectivity, while the target compound’s 2,4-dimethylphenyl group may favor interactions with hydrophobic kinase pockets . Compound 21’s pyrazole substituents enable CDK2 inhibition, suggesting that bulkier groups at position 4 enhance kinase selectivity .

Synthetic Yields and Physicochemical Properties: Derivatives with alkylthio groups (e.g., SI388) exhibit higher yields (69%) compared to morpholinoethylthio analogues (25–38%), likely due to steric and electronic effects during synthesis . The target compound’s melting point is unreported, but analogues like SI388 (Mp = 169–171°C) and morpholino derivatives (Mp = 238–239°C) suggest substituents significantly influence crystallinity .

Biological Selectivity :

  • NA-PP1 and PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) demonstrate SFK (Src-family kinase) inhibition, whereas the target compound’s lack of tert-butyl or naphthyl groups may redirect selectivity toward other kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.